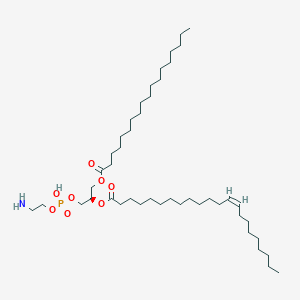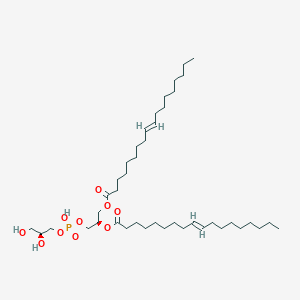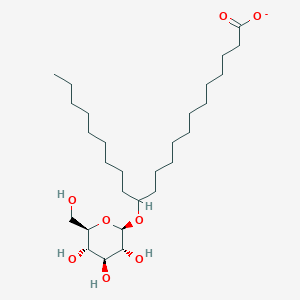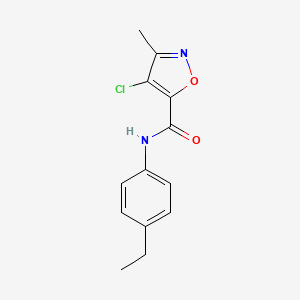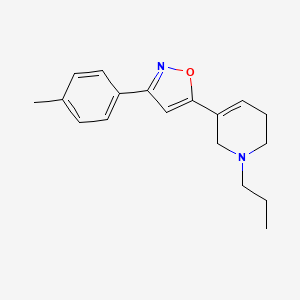
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline is a diarylmethane.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline is a compound synthesized through the reaction of 3,3-diphenyl-3-cyano-1-methylpropyl isocyanate and ethyl magnesium bromide, leading to this specific structure rather than its isomeric 2-ethylidenepyrrolidine. Protonated and free base forms show varied structural configurations, providing insights into molecular dynamics and stability (Hassan & Casy, 1970).
Application in Synthesis Studies
- The molecule serves as a key intermediate in the synthesis of several complex structures. For instance, its role in the phosphine-catalyzed [4 + 2] annulation process demonstrates its utility in creating highly functionalized tetrahydropyridines, a class of organic compounds relevant in various chemical syntheses (Zhu, Lan, & Kwon, 2003).
Relevance in Catalysis Research
- In the field of catalysis, this compound plays a significant role. For example, studies show its involvement in intramolecular hydroamination reactions using rhodium(I) and iridium(I) complexes, highlighting its potential in catalytic processes (Field, Messerle, Vuong, & Turner, 2005).
Contribution to Organic and Medicinal Chemistry
- The compound is also important in the context of organic and medicinal chemistry, evidenced by its role in the synthesis of antimicrobial agents. For instance, its derivatives have shown promising antibacterial activity against various strains, pointing to its potential as a scaffold for developing new antimycobacterial agents (Nural et al., 2018).
Propiedades
Fórmula molecular |
C19H21N |
|---|---|
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
5-ethyl-2-methyl-4,4-diphenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C19H21N/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |
Clave InChI |
UPZKJIHNKKJIKX-UHFFFAOYSA-N |
SMILES |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canónico |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
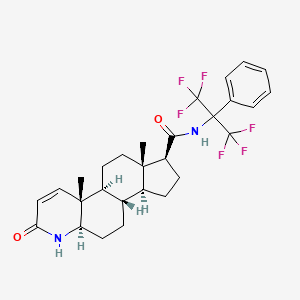
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenethyl)-4,6-difluorophenyl]-N'-(1-benzyl-4-piperidyl)urea](/img/structure/B1242762.png)

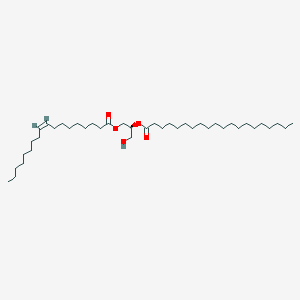
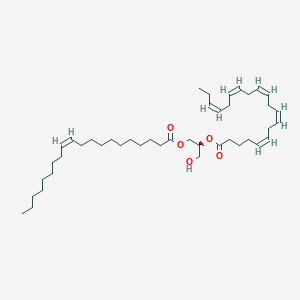
![TG(16:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242772.png)

